molecular formula C5H9NO3S B175469 (R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide CAS No. 143577-46-2

(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

Cat. No. B175469
M. Wt: 163.2 g/mol
InChI Key: WFFHPXGNIIMFHE-RXMQYKEDSA-N
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Description

“®-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide” is a complex organic compound. It likely belongs to the class of compounds known as oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Synthetic and Pharmacological Potential of Sultones

Sultones, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, are highlighted for their synthesis methods, chemical transformations, and biological activity based on structural similarity to the coumarin core. Their applications range from anticoagulant, antimicrobial, to antitumor properties, suggesting a broad spectrum of possible pharmacological interests (Halyna V. Hryhoriv et al., 2021).

Advances in Triazole Synthesis

Triazoles are another class of five-membered heterocyclic compounds showing diverse biological activities. They have been developed using eco-friendly procedures, indicating their role in pharmaceutical applications and highlighting the potential for (R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide to be synthesized in environmentally conscious ways (M. D. de Souza et al., 2019).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxides, including those derived from pyridine and indazole, show versatility in organic synthesis, catalysis, and drug development, underlining the importance of such structures in medicinal chemistry (Dongli Li et al., 2019).

Bioactive Pyrrole-based Compounds

Pyrrole-based compounds, similar in heterocyclic nature to (R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide, demonstrate significant pharmacological efficacy, including anticancer, antimicrobial, and antiviral activities. The specific target selectivity of these compounds further suggests potential therapeutic applications of related structures (Giovanna Li Petri et al., 2020).

properties

IUPAC Name

(3aR)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHPXGNIIMFHE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628653
Record name (3aR)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

CAS RN

143577-46-2
Record name (3aR)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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